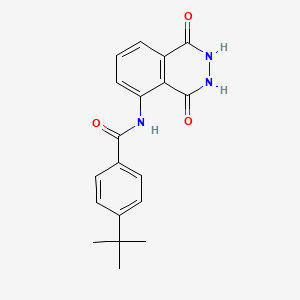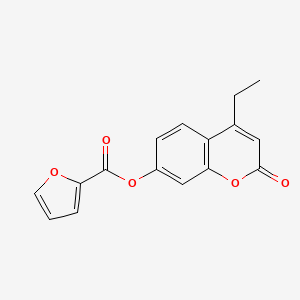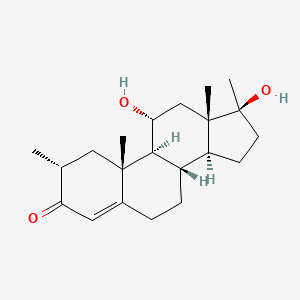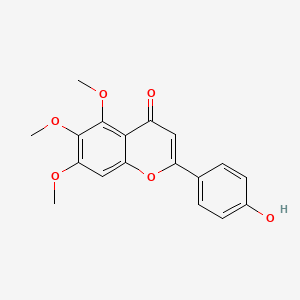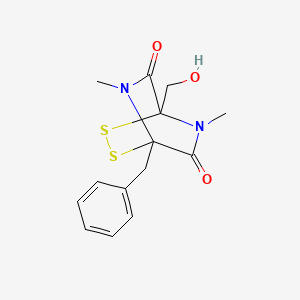
Hyalodendrin
Descripción general
Descripción
Hyalodendrin is a fungitoxic metabolite isolated from a culture medium which had supported growth of Hyalodendron sp., an imperfect fungus . It is identified as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione .
Synthesis Analysis
Two new decalin/tetramic acid hybrid metabolites, hyalodendrins A and B, were isolated from plant endophytic fungus Hyalodendriella sp. Ponipodef12 . The structures of the new compounds were elucidated by analysis of the spectroscopic data, including NMR, HRMS and ECD, and by chemical conversion .Molecular Structure Analysis
Hyalodendrin has a molecular formula of C14H16N2O3S2 . Its average mass is 324.418 Da and its monoisotopic mass is 324.060242 Da .Chemical Reactions Analysis
The target molecules of this research, namely hyalodendrin, tryprostatins, spirotryprostatin, the stemofoline alkaloids, and hinckdentine A are characteristic in that they cannot be accessed by simple combinations of conventional synthetic transformations .Physical And Chemical Properties Analysis
Hyalodendrin has 2 of 2 defined stereocentres . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity : Hyalodendrin, identified as C14H16N2O3S2, exhibits significant antimicrobial activity. It has been found to be more effective than other antifungal agents against fungi causing decay and diseases in plants and trees. It also shows inhibitory action against bacteria and fungi pathogenic to humans and has a relatively low degree of phytotoxicity (Stillwell, Magasi, & Strunz, 1974).
Fungitoxic Properties : Hyalodendrin, characterized as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione, demonstrates potent fungitoxic properties. This was identified through spectrometric and chemical investigations (Strunz, Kakushima, Stillwell, & Heissner, 1973).
Anticancer Activity : A study highlighted the anticancer potential of hyalodendrin, especially against aggressive cancer phenotypes. The compound was found to induce changes in phosphorylation status of key proteins and alter expression levels in cancer cell lines (Dezaire et al., 2020).
Larvicidal Activity : Hyalodendrins A and B, derived from Hyalodendriella sp., displayed potent larvicidal activity against Aedes aegypti larvae. This finding opens avenues for its potential use in mosquito control (Mao et al., 2019).
Synthetic Applications : Studies on the asymmetric synthesis of (+)-hyalodendrin and the development of methods for the construction of its epidithiodioxopiperazine skeleton highlight the synthetic challenges and advances in the field (Takeuchi, Shimokawa, & Fukuyama, 2014).
Direcciones Futuras
Feature papers represent the most advanced research with significant potential for high impact in the field . A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .
Propiedades
IUPAC Name |
1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIMIDQFZMJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960790 | |
| Record name | 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-1-(hydroxymethyl)-4-(phenylmethyl)-, (-)- | |
CAS RN |
40380-24-3 | |
| Record name | 2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-1-(hydroxymethyl)-4-(phenylmethyl)-, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1199429.png)
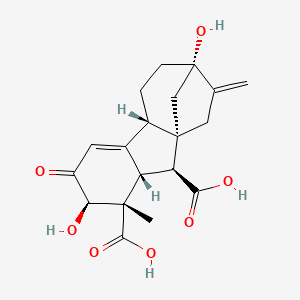
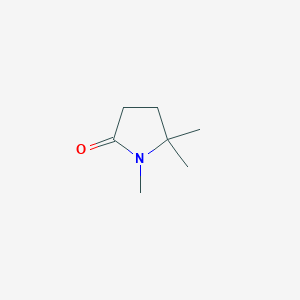
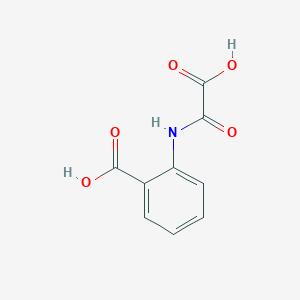
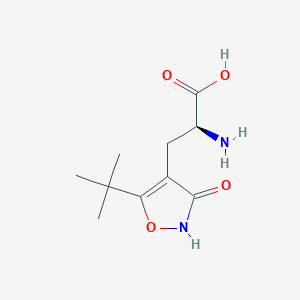
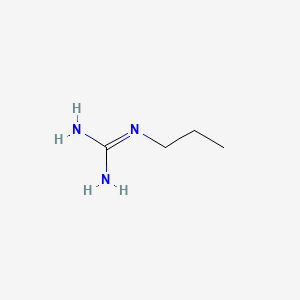
![7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one](/img/structure/B1199442.png)
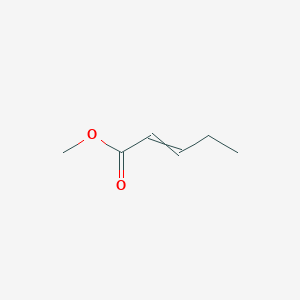
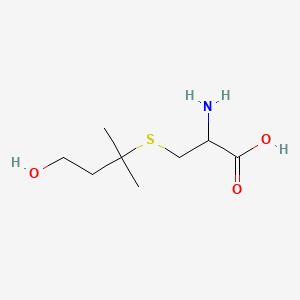
![4-[[4-(Ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy]benzoic acid ethyl ester](/img/structure/B1199445.png)
